molecular formula C6H6N2O2 B2874843 2-(Dimethoxymethylidene)propanedinitrile CAS No. 64672-72-6

2-(Dimethoxymethylidene)propanedinitrile

Cat. No.: B2874843
CAS No.: 64672-72-6
M. Wt: 138.126
InChI Key: XIHOVMBYUMTLNJ-UHFFFAOYSA-N
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Description

“2-(Dimethoxymethylidene)propanedinitrile” is a chemical compound with the molecular formula C6H6N2O2 and a molecular weight of 138.12 . It is used in research and development .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, it’s worth noting that similar compounds have been synthesized through various reactions such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of six carbon atoms, six hydrogen atoms, two nitrogen atoms, and two oxygen atoms . The InChI code for this compound is 1S/C6H6N2O2/c1-9-6(10-2)5(3-7)4-8/h1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, similar compounds have been used in the synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds .


Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 50-51°C . It has a predicted boiling point of 367.4±37.0 °C and a predicted density of 1.148±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Reactivity

2-(Dimethoxymethylidene)propanedinitrile, a compound involved in various synthetic routes, shows versatility in chemical reactions. For example, it participates in the four-component reaction with dimethyl acetylenedicarboxylate and aromatic aldehydes in aqueous media, leading to polyfunctionalized 1,4-dihydropyridine derivatives at room temperature. This synthesis showcases its utility in creating complex molecules efficiently (Hadjebi et al., 2011). Furthermore, its photochemical monoalkylation by electron-rich alkenes under photoirradiation highlights its role in producing monoalkylated propanedinitriles, a critical step in synthesizing various organic compounds (Ohashi et al., 2008).

Material Science and Optical Properties

In material science, this compound contributes to the development of nonlinear optical materials. The compound exhibits bond-length alternation behaviors crucial for understanding and designing materials with specific optical properties. Such insights are vital for advancing optoelectronic devices and materials (Gainsford et al., 2007). Additionally, it has been used to prepare single-crystal one-dimensional nanostructures, which show significant changes in optical properties based on their morphology, demonstrating its utility in nanotechnology and materials science (Zhang et al., 2007).

Catalysis and Chemical Transformations

The compound also finds applications in catalysis and chemical transformations. For instance, studies on the structural properties and rotational barriers of related propanedinitrile derivatives provide insights into their reactivity and potential as catalysts or reactive intermediates in organic synthesis (Karlsen et al., 2002).

Coordination Chemistry and Luminescent Properties

In coordination chemistry, this compound has been used to synthesize new ligands for forming mercury(II) coordination polymers with varied structures and luminescent properties. This application underscores its versatility in creating materials with potential for sensing, imaging, and light-emitting applications (Jin et al., 2013).

Photophysical and Structural Studies

Further, its analogs have been studied for their photophysical, structural aspects, and nonlinear optical properties, highlighting the compound's role in understanding and designing molecules with desirable electronic and optical characteristics for advanced technological applications (Bhagwat & Sekar, 2019).

Safety and Hazards

This compound is classified as harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and washing thoroughly after handling .

Properties

IUPAC Name

2-(dimethoxymethylidene)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-9-6(10-2)5(3-7)4-8/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHOVMBYUMTLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C(C#N)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64672-72-6
Record name 2-(dimethoxymethylidene)propanedinitrile
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